4-Pyrrolidinopyridine

Catalog No.
S598862
CAS No.
2456-81-7
M.F
C9H12N2
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pyrrolidinopyridine

CAS Number

2456-81-7

Product Name

4-Pyrrolidinopyridine

IUPAC Name

4-pyrrolidin-1-ylpyridine

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C9H12N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h3-6H,1-2,7-8H2

InChI Key

RGUKYNXWOWSRET-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC=NC=C2

Synonyms

4-(1-Pyrrolidinyl)-pyridine; 4-(1-Pyrrolidino)pyridine; 4-(1-Pyrrolidinyl)pyridine; 4-(N-Pyrrolidinyl)pyridine

Canonical SMILES

C1CCN(C1)C2=CC=NC=C2

The exact mass of the compound 4-Pyrrolidinopyridine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Pyrrolidinopyridine (PPY) is a highly active, supernucleophilic Lewis base catalyst primarily utilized in challenging acyl transfer reactions, macro-lactonizations, and ring-opening polymerizations (ROP). Structurally related to the industry-standard 4-dimethylaminopyridine (DMAP), PPY features a pyrrolidine ring that restricts nitrogen lone-pair rotation, thereby enhancing p-π overlap with the pyridine ring. This structural constraint increases both its basicity and nucleophilicity, driving the faster formation of the critical acylpyridinium intermediate [1]. For procurement and process chemistry, PPY serves as a premium, high-turnover upgrade over DMAP, specifically engineered for workflows involving sterically hindered tertiary alcohols, unreactive electrophiles, or specialized green solvent systems where standard catalysts fail to achieve viable conversion rates.

While DMAP is the generic standard for routine esterifications, substituting it for PPY in sterically demanding or specialized environments leads to severe yield drops and extended reaction times. DMAP often stalls when acylating tertiary alcohols or hindered secondary alcohols because the intermediate acylpyridinium ion is less stable and forms more slowly. Furthermore, in the ring-opening polymerization of L-lactide under supercritical CO2 conditions, DMAP exhibits poor reactivity due to the unfavorable formation of zwitterionic intermediates, whereas PPY maintains high catalytic turnover [1]. Consequently, attempting to use DMAP as a cost-saving substitute in these advanced workflows results in incomplete conversions, higher impurity profiles, and ultimately higher downstream processing and purification costs.

Thermodynamic Stability of the Acylpyridinium Intermediate

The catalytic efficiency of 4-aminopyridines depends heavily on the stability of the acylpyridinium intermediate. Quantitative measurements of acetyl transfer enthalpies reveal that PPY forms a significantly more stable intermediate compared to DMAP[1]. This thermodynamic advantage explains why PPY can continuously drive difficult acylations to completion in scenarios where DMAP reaches a kinetic stall.

Evidence DimensionAcetyl transfer enthalpy (ΔH) for N-acetylpyridinium formation
Target Compound Data-93.1 kJ/mol (PPY)
Comparator Or Baseline-82.1 kJ/mol (DMAP)
Quantified Difference11.0 kJ/mol more negative (more thermodynamically favorable) for PPY
ConditionsReaction of N-acetylpyridinium + I- -> pyridine + MeCO-I+

A more thermodynamically stable active intermediate directly translates to higher catalytic turnover and complete conversion for unreactive or sterically hindered substrates.

Relative Nucleophilicity in Organocatalysis

The pyrrolidine ring in PPY restricts rotation, maximizing electron donation into the pyridine ring and substantially increasing nucleophilicity. Benchmarking studies of 4-aminopyridine catalysts establish that PPY possesses a significantly higher relative nucleophilicity than DMAP [1], directly correlating with faster reaction rates in acyl substitution and esterification workflows.

Evidence DimensionRelative nucleophilicity ratio
Target Compound Data3.6
Comparator Or Baseline1.0 (DMAP)
Quantified Difference3.6-fold higher nucleophilicity for PPY
ConditionsStandardized 4-aminopyridine catalytic benchmarking

This 3.6-fold kinetic advantage justifies the procurement of PPY to accelerate cycle times in industrial esterifications that are otherwise rate-limited by DMAP.

Ring-Opening Polymerization Yield in Supercritical CO2

In the synthesis of biodegradable poly-L-lactide (PLLA) using green solvents like supercritical carbon dioxide (scCO2), catalyst selection is critical. DMAP exhibits low reactivity under these conditions due to intermediate instability. In contrast, PPY maintains robust catalytic activity, achieving near-quantitative yields of narrowly dispersed PLLA within one hour [1].

Evidence DimensionPolymerization yield (1 hour)
Target Compound Data>95% yield (PPY)
Comparator Or BaselineLow reactivity / poor yield (DMAP)
Quantified DifferenceNear-quantitative conversion for PPY vs. catalytic failure for DMAP in scCO2
ConditionsRing-opening polymerization of L-lactide in scCO2 at 60 °C, 1 h

For manufacturers of medical-grade or biodegradable polymers, PPY enables the use of non-toxic scCO2 processes that are impossible to run efficiently with standard DMAP.

Acylation of Sterically Hindered Tertiary Alcohols

Directly downstream of its superior acetyl transfer enthalpy and 3.6-fold higher nucleophilicity, PPY is the catalyst of choice for esterifying unreactive tertiary and complex secondary alcohols. Where DMAP requires extended heating or fails to reach full conversion, PPY drives these challenging acylations to completion, making it essential for complex API (Active Pharmaceutical Ingredient) synthesis and natural product derivatization[1].

Ring-Opening Polymerization (ROP) in Green Solvents

Leveraging its robust performance and intermediate stability in supercritical CO2, PPY is highly suited for the industrial production of poly-L-lactide (PLLA) and other biodegradable polyesters. Its ability to rapidly achieve >95% yield without toxic organic solvents makes it a critical procurement item for sustainable polymer manufacturing and medical device material synthesis [2].

Macro-lactonization and Steglich Esterifications

In peptide synthesis and the formation of large-ring lactones, the rapid formation of the acylpyridinium intermediate is required to prevent epimerization or side reactions. PPY's enhanced thermodynamic stability of this intermediate ensures high-fidelity coupling, outperforming DMAP in both yield and optical purity retention during Steglich-type esterifications [1].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

2456-81-7

Wikipedia

4-(1-pyrrolidinyl)pyridine

Dates

Last modified: 08-15-2023

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